N-(2-chloroethyl)cyclohexanamine hydrochloride

Physicochemical characterization Purification optimization Formulation development

Researchers requiring a defined monofunctional alkylator for DNA damage baseline studies often face variability from bis-chloroethyl impurities. N-(2-chloroethyl)cyclohexanamine hydrochloride (CAS 50597-62-1) is supplied as a stable hydrochloride salt with a single reactive chloroethyl arm, eliminating cross-linking ambiguity. • Enables clean monoadduct vs. cross-link comparison assays; LogP 3.34 supports passive membrane permeability. • Serves as the direct synthetic precursor to lomustine (CCNU) with well-characterized physicochemical profile (density 0.99 g/cm³). • Solid salt form simplifies accurate weighing; ≥98% purity supports reproducible SAR campaigns.

Molecular Formula C8H17Cl2N
Molecular Weight 198.13 g/mol
CAS No. 50597-62-1
Cat. No. B1283143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloroethyl)cyclohexanamine hydrochloride
CAS50597-62-1
Molecular FormulaC8H17Cl2N
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCCCl.Cl
InChIInChI=1S/C8H16ClN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7H2;1H
InChIKeyHDGFPODNOGMHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview and Physicochemical Profile


N-(2-chloroethyl)cyclohexanamine hydrochloride (CAS 50597-62-1) is a secondary amine hydrochloride salt belonging to the N-alkyl-2-chloroethylamine class, characterized by a cyclohexyl substituent on the nitrogen and a single 2-chloroethyl side chain [1]. With a molecular formula of C₈H₁₇Cl₂N and a molecular weight of 198.13 g/mol, this compound is supplied as a hydrochloride salt, which enhances its stability and handling characteristics compared to the free base (CAS 21635-10-9) . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where the electrophilic chloroethyl group serves as a reactive handle for nucleophilic substitution and alkylation reactions . Its computed LogP of approximately 3.34 indicates moderate lipophilicity suitable for membrane permeability in cell-based assays .

Core Use Synthetic intermediate and alkylation probe
Reactive Group Single chloroethyl arm (monofunctional alkylator)
Format Hydrochloride salt, solid for accurate weighing

Why Generic Substitution with Structural Analogs Fails


Within the N-alkyl-2-chloroethylamine family, the number and nature of N-substituents critically govern alkylating reactivity, DNA cross-linking potential, and pharmacokinetic behavior. N-(2-chloroethyl)cyclohexanamine hydrochloride bears a single chloroethyl arm and a secondary amine proton, conferring monofunctional alkylating character; in contrast, N,N-bis(2-chloroethyl)cyclohexanamine (CAS 4261-59-0) possesses two chloroethyl groups capable of forming DNA interstrand cross-links, a hallmark of bifunctional nitrogen mustards [1]. The N-methyl analog (N-(2-chloroethyl)-N-methylcyclohexanamine) eliminates the secondary amine proton, altering hydrogen-bonding capacity and potentially modifying both reactivity and biological target engagement . Generic substitution among these analogs without controlled comparative data therefore risks introducing unintended changes in alkylation stoichiometry, cytotoxicity profile, and metabolic fate, undermining experimental reproducibility and complicating structure-activity relationship (SAR) interpretation [2].

Target
Monofunctional alkylator; single chloroethyl group
Secondary amine proton available for hydrogen bonding
Risk
Bifunctional analog (bis-chloroethyl) may introduce DNA cross-links
N-methyl analog may alter target engagement and metabolic fate
Impact
Alkylation stoichiometry and cytotoxicity profile may shift significantly
SAR interpretation and experimental reproducibility may be compromised

Quantitative Differentiation Versus Closest Analogs


Density and Boiling Point Differentiation

N-(2-chloroethyl)cyclohexanamine hydrochloride (free base form) exhibits a computed density of 0.99 g/cm³ and a boiling point of 228.8 °C at 760 mmHg, compared to 1.09 g/cm³ and 240.7 °C for the bis-chloroethyl analog N,N-bis(2-chloroethyl)cyclohexanamine . The approximately 12 °C lower boiling point and 9% lower density of the mono-chloroethyl compound can influence distillation purification protocols and solvent partitioning behavior, providing operational advantages in synthesis workflows.

Density and Boiling Point
Cross-study comparable
Target: 0.99 g/cm³, 228.8 °C
vs. Bis analog: 1.09 g/cm³, 240.7 °C
Supports distillation purification workflow selection
Computed free-base values; operational context may vary.
Physicochemical characterization Purification optimization Formulation development

Lipophilicity and Membrane Permeability Advantage

The target compound displays a computed LogP of 3.34, compared to 3.10 for N,N-bis(2-chloroethyl)cyclohexanamine, representing a +0.24 LogP unit increase (approximately 7.7% higher) [1]. This modest but measurable increase in lipophilicity arises from the replacement of one polar chloroethyl group with a less polar N–H moiety, which reduces the overall polar surface area (PSA: 12.03 Ų for target vs. 3.24 Ų for the bis analog; note that PSA alone does not fully capture lipophilicity, but the LogP trend is consistent) [1].

Lipophilicity Profile
Cross-study comparable
Target LogP: 3.34
vs. Bis analog LogP: 3.10
Δ +0.24 LogP units
Reported higher passive permeability for cell-based assay context
Computed values; experimental validation recommended.
Lipophilicity Membrane permeability Drug-like property optimization

Monofunctional vs. Bifunctional Alkylating Character

N-(2-chloroethyl)cyclohexanamine hydrochloride possesses exactly one 2-chloroethyl group, classifying it as a monofunctional alkylating agent; in contrast, N,N-bis(2-chloroethyl)cyclohexanamine (CAS 4261-59-0) carries two chloroethyl arms and functions as a bifunctional alkylator capable of forming DNA interstrand cross-links [1][2]. In the broader nitrogen mustard literature, monofunctional alkylators typically produce predominantly DNA monoadducts and are associated with a distinct cytotoxicity profile—often reduced hematological toxicity—compared to bifunctional mustards that generate cross-links and more potent clastogenic effects [3]. This functional group stoichiometry difference (1 vs. 2 chloroethyl groups) has direct implications for the type and severity of DNA damage elicited in cellular models.

Alkylating Functionality
Class-level inference
Monofunctional (1 arm)
vs. Bifunctional (2 arms, cross-linking)
Supports DNA damage pathway-response endpoint differentiation
Class-level inference from nitrogen mustard literature.
Alkylating agent DNA damage Cytotoxicity mechanism

Commercial Purity and Vendor Availability

Multiple independent vendors supply N-(2-chloroethyl)cyclohexanamine hydrochloride with documented purity specifications: CymitQuimica offers minimum 95% purity (Ref. 3D-ACA59762) ; Leyan (Chinese vendor) supplies at 98% purity (Product No. 1557929) ; and 001chemical.com specifies NLT (Not Less Than) 97% [1]. American Elements additionally offers this compound in purities up to 99.999% (ultra-high purity) for specialized applications [2]. In comparison, the bis-chloroethyl analog N,N-bis(2-chloroethyl)cyclohexanamine hydrochloride is more commonly listed at 95% purity and is available from fewer vendors, potentially limiting procurement flexibility for high-purity requirements .

Purity and Vendor Access
Supporting evidence
≥98% from multiple vendors; up to 99.999% available
Lot-to-lot consistency review for rigorous SAR applications
Vendor-reported data; independent verification suggested.
Purity specification Vendor comparison Research reproducibility

Flash Point and Solid-State Handling Safety

The target compound (free base) has a computed flash point of 92.2 °C, compared to 99.3 °C for the bis-chloroethyl analog N,N-bis(2-chloroethyl)cyclohexanamine . While both values fall within typical organic solvent ranges, the 7.1 °C lower flash point of the target compound (approximately 7.2% lower) warrants modestly greater attention to storage conditions and ventilation during handling. However, the hydrochloride salt form of the target compound (CAS 50597-62-1) is a solid at room temperature, which inherently provides greater thermal stability during storage compared to the liquid free base of the bis analog [1].

Flash Point and Handling
Cross-study comparable
Flash point: 92.2 °C (free base)
HCl salt is solid at room temp
Solid salt form may simplify storage and weighing safety review
Computed flash point; free-base value only.
Flash point Thermal stability Laboratory safety

Optimal Research Application Scenarios


Monofunctional Alkylating Probes for DNA Damage Studies

When investigating the cellular consequences of DNA monoadduct formation versus cross-link damage, N-(2-chloroethyl)cyclohexanamine hydrochloride serves as a defined monofunctional alkylator with a single reactive chloroethyl group [1]. Its well-characterized physicochemical profile (LogP 3.34, density 0.99 g/cm³) enables reproducible dosing calculations, while the solid hydrochloride salt form simplifies accurate weighing for in vitro experiments [2]. Researchers can use this compound to establish monofunctional alkylation baseline responses against which bifunctional mustards (such as the bis-chloroethyl analog) are compared.

Medicinal Chemistry Building Block for SAR

The compound's single chloroethyl arm provides a selective alkylation site for introducing the cyclohexylaminoethyl pharmacophore into larger molecular scaffolds without the competing cross-linking reactivity of bis-chloroethyl analogs [1]. The availability of this compound at ≥98% purity from multiple vendors (Leyan, 001chemical) supports reproducible SAR campaigns where high-purity starting materials are critical for meaningful biological assay interpretation [3].

Nitrosourea Precursor for Lomustine-Class Synthesis

N-(2-chloroethyl)cyclohexanamine serves as the direct synthetic precursor to 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (lomustine, CCNU), a clinically established anticancer agent [1]. The target compound's structural specificity—with exactly one chloroethyl group and one cyclohexylamine moiety—is essential for this transformation, as substitution with bis-chloroethyl or N-methyl analogs would yield structurally distinct nitrosoureas with altered antitumor activity and toxicity profiles [2].

Lipophilicity-Driven CNS Probe Development

With a computed LogP of 3.34, this compound resides in a lipophilicity range associated with favorable blood-brain barrier penetration [1]. The 0.24 LogP unit advantage over the bis-chloroethyl analog (LogP 3.10) provides a measurable differentiation for CNS-targeted medicinal chemistry programs where incremental improvements in passive permeability can meaningfully affect brain exposure [2].

Application
Selection Property
Validation Focus
DNA Damage Pathway Studies
Monofunctional alkylation stoichiometry
DNA monoadduct vs. cross-link endpoint differentiation
Medicinal Chemistry SAR
High-purity synthetic building block
Reproducible biological assay interpretation
Nitrosourea Precursor Synthesis
Structural specificity for CCNU-class transformation
Lomustine-class structural integrity review
CNS Probe Development
Moderate lipophilicity (LogP 3.34)
Passive permeability and brain exposure model review
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